molecular formula C17H19NO2 B270704 N-[4-(benzyloxy)phenyl]butanamide

N-[4-(benzyloxy)phenyl]butanamide

Katalognummer B270704
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: AUBIJFGJVLCQIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders.

Wirkmechanismus

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurogenesis, and other processes that are critical for cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects that are relevant to cognitive function. In animal models of Alzheimer's disease and Fragile X syndrome, BPN14770 has been shown to improve cognitive function and memory. BPN14770 has also been shown to promote the growth and survival of neurons, which is important for maintaining cognitive function. In addition, BPN14770 has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

BPN14770 has several advantages for lab experiments. It has been shown to be highly selective for PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of BPN14770. One direction is to conduct human clinical trials to test the safety and efficacy of BPN14770 in humans. Another direction is to investigate the potential of BPN14770 for the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPN14770 on cognitive function and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PDE4D inhibitors may lead to the discovery of even more effective therapies for cognitive disorders.

Synthesemethoden

The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 4-(benzyloxy)benzaldehyde with 1-bromo-3-chloropropane to form the intermediate 4-(benzyloxy)phenyl)-3-chloropropanal. This intermediate is then reacted with 2-aminobutanoic acid to form the final product, N-[4-(benzyloxy)phenyl]butanamide. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.

Wissenschaftliche Forschungsanwendungen

BPN14770 has been extensively studied in preclinical models for the treatment of cognitive disorders. It has shown potent activity in improving cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have neuroprotective effects and to promote the growth and survival of neurons. These findings suggest that BPN14770 has the potential to be a promising therapeutic agent for the treatment of cognitive disorders.

Eigenschaften

Produktname

N-[4-(benzyloxy)phenyl]butanamide

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19)

InChI-Schlüssel

AUBIJFGJVLCQIU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.